molecular formula C17H21NO3S B11091663 3-(6-Methoxy-2-methyl-3-propyl-quinolin-4-ylsulfanyl)-propionic acid

3-(6-Methoxy-2-methyl-3-propyl-quinolin-4-ylsulfanyl)-propionic acid

Cat. No.: B11091663
M. Wt: 319.4 g/mol
InChI Key: YAGOTBUSCJEQQF-UHFFFAOYSA-N
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Description

3-[(6-methoxy-2-methyl-3-propyl-4-quinolyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C17H21NO3S . This compound features a quinoline ring system substituted with a methoxy group, a methyl group, and a propyl group, along with a sulfanyl group attached to a propanoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[(6-methoxy-2-methyl-3-propyl-4-quinolyl)sulfanyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-2-methyl-3-propyl-4-quinoline thiol with 3-bromopropanoic acid under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the thiol group attacks the bromine atom, resulting in the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

3-[(6-methoxy-2-methyl-3-propyl-4-quinolyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(6-methoxy-2-methyl-3-propyl-4-quinolyl)sulfanyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s quinoline moiety makes it a potential candidate for studying interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Quinoline derivatives are known for their pharmacological properties, including antimalarial, antibacterial, and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[(6-methoxy-2-methyl-3-propyl-4-quinolyl)sulfanyl]propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting its function, or bind to specific proteins, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds to 3-[(6-methoxy-2-methyl-3-propyl-4-quinolyl)sulfanyl]propanoic acid include other quinoline derivatives, such as:

The uniqueness of 3-[(6-methoxy-2-methyl-3-propyl-4-quinolyl)sulfanyl]propanoic acid lies in its specific substitution pattern and the presence of both a quinoline ring and a propanoic acid moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

3-(6-methoxy-2-methyl-3-propylquinolin-4-yl)sulfanylpropanoic acid

InChI

InChI=1S/C17H21NO3S/c1-4-5-13-11(2)18-15-7-6-12(21-3)10-14(15)17(13)22-9-8-16(19)20/h6-7,10H,4-5,8-9H2,1-3H3,(H,19,20)

InChI Key

YAGOTBUSCJEQQF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=CC(=CC2=C1SCCC(=O)O)OC)C

Origin of Product

United States

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